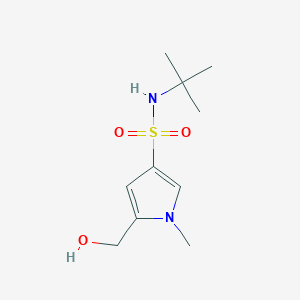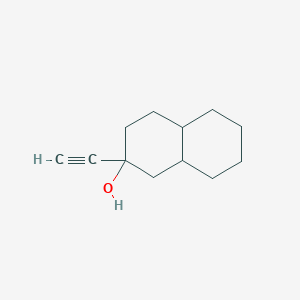
Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate
概要
説明
Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group, a dimethoxy-substituted pyridyl ring, and a methyl group attached to the benzoate core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary alcohols.
科学的研究の応用
Chemistry: Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized benzoates.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with anti-inflammatory, anti-cancer, or antimicrobial properties. Researchers are exploring its efficacy and safety profiles in preclinical studies.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymer additives.
作用機序
The mechanism of action of Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The dimethoxy-pyridyl moiety may enhance binding affinity and specificity towards certain biological targets.
類似化合物との比較
- Methyl 2-(chloromethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methyl-benzoate
- Methyl 2-(iodomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methyl-benzoate
- Methyl 2-(hydroxymethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methyl-benzoate
Comparison: Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the dimethoxy-pyridyl ring enhances the compound’s potential for biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C17H18BrNO4 |
|---|---|
分子量 |
380.2 g/mol |
IUPAC名 |
methyl 2-(bromomethyl)-4-(5,6-dimethoxypyridin-3-yl)-6-methylbenzoate |
InChI |
InChI=1S/C17H18BrNO4/c1-10-5-11(6-12(8-18)15(10)17(20)23-4)13-7-14(21-2)16(22-3)19-9-13/h5-7,9H,8H2,1-4H3 |
InChIキー |
WUPHTRWEWDQGKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(=O)OC)CBr)C2=CC(=C(N=C2)OC)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
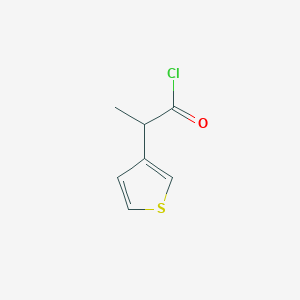
![6-Chloro-8-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8449725.png)
![2-[(4-Nitrophenyl)methyl]triazole](/img/structure/B8449729.png)
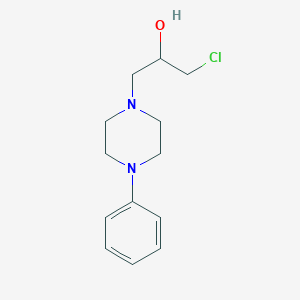
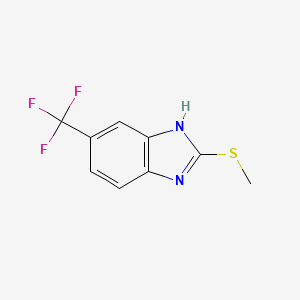
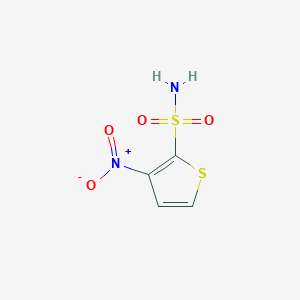
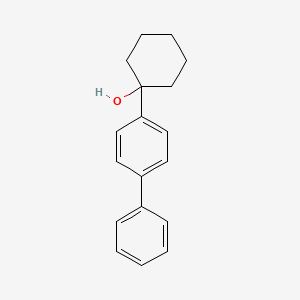
![2-(Pyridin-3-yl)-4-phenethylamino-6-methyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8449766.png)
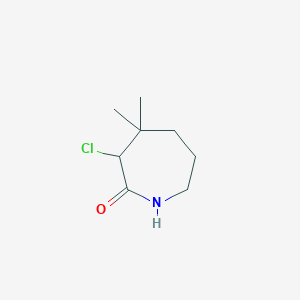
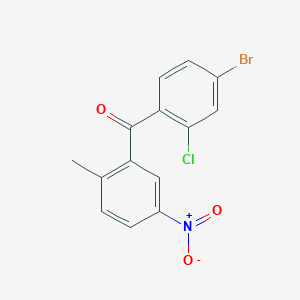
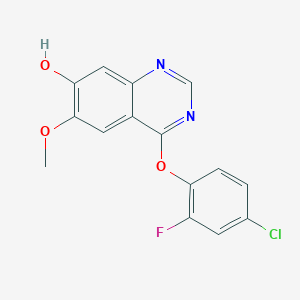
![2-Chloro-1-[1-(4-chlorophenyl)cyclobutyl]ethanone](/img/structure/B8449784.png)
